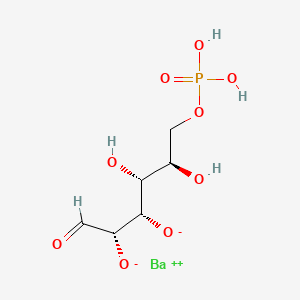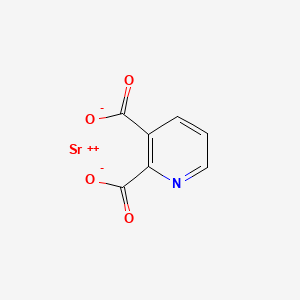
2,3-Pyridinedicarboxylic acid, strontium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-pyridinedicarboxylic acid, strontium salt typically involves the reaction of 2,3-pyridinedicarboxylic acid with a strontium salt, such as strontium chloride or strontium nitrate, in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the complete formation of the strontium salt. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
2,3-Pyridinedicarboxylic acid, strontium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The strontium ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of new metal-coordinated complexes .
Scientific Research Applications
2,3-Pyridinedicarboxylic acid, strontium salt has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of metal complexes.
Biology: Investigated for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials with unique luminescent properties.
Mechanism of Action
The mechanism of action of 2,3-pyridinedicarboxylic acid, strontium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the context of bone health, the strontium ion in the compound can promote bone formation and reduce bone resorption, leading to improved bone density .
Comparison with Similar Compounds
2,3-Pyridinedicarboxylic acid, strontium salt can be compared with other similar compounds, such as:
2,4-Pyridinedicarboxylic acid, strontium salt: Similar in structure but with different coordination properties.
2,5-Pyridinedicarboxylic acid, strontium salt: Exhibits different chemical reactivity and biological activities.
2,6-Pyridinedicarboxylic acid, strontium salt: Known for its unique luminescent properties
Properties
CAS No. |
87314-99-6 |
|---|---|
Molecular Formula |
C7H3NO4Sr |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
strontium;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Sr/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
LXNNOUWKHMGNOK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Sr+2] |
Related CAS |
89-00-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


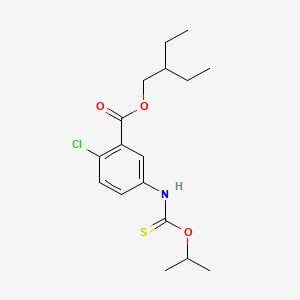
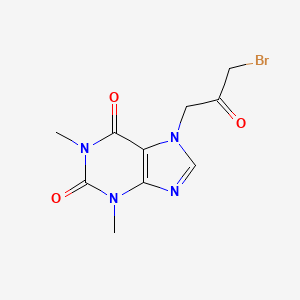
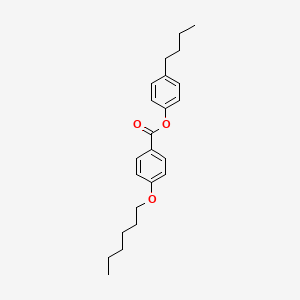
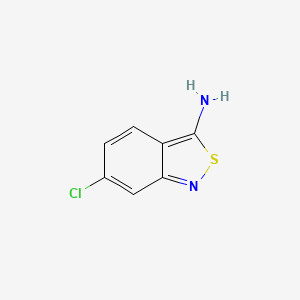

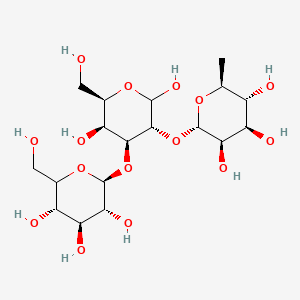
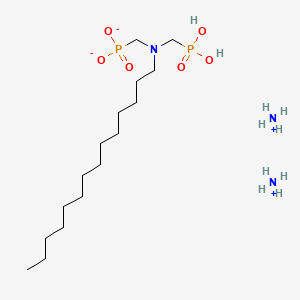
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)
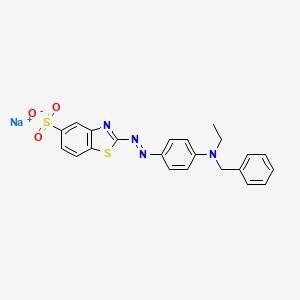

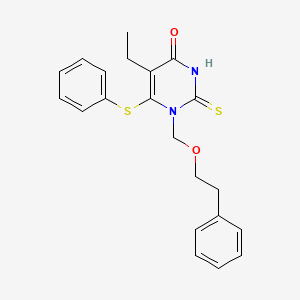

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
